molecular formula C10H10F3NO2 B1290464 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 1283583-85-6

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Katalognummer B1290464
CAS-Nummer: 1283583-85-6
Molekulargewicht: 233.19 g/mol
InChI-Schlüssel: KEFQQJVYCWLKPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is an organic compound with the molecular weight of 233.19 . It is also known as 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride . It is a white solid and is used as an intermediate in organic synthesis .


Synthesis Analysis

This compound is a critical intermediate in the synthesis of sitagliptin, a drug used to treat type 2 diabetes . A multi-step retrosynthetic analysis was conducted to develop an efficient synthesis route for this compound . The synthesis of this compound involves the use of condensation reagent .


Molecular Structure Analysis

The IUPAC name of this compound is 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid . The InChI code is 1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16) .


Chemical Reactions Analysis

The reaction of this compound is carried out using a condensation reagent . The reaction is carried out in the environment of a polar organic solvent .


Physical And Chemical Properties Analysis

This compound is a white solid . The storage temperature is room temperature . The predicted pKa is 4.30±0.10 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Sitagliptin

Sitagliptin: is a well-known drug used for the treatment of Type-2 diabetes. The synthesis of Sitagliptin involves the use of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid as a key intermediate. Researchers have developed methods for the enantiospecific synthesis of this compound using (S)-Serine as a chiral pool, which is a significant step in the production of the drug .

Hypoglycemic Activity

This compound has been studied for its potential pharmacological effects in promoting insulin secretion. A study combined 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid with menthol to develop a new candidate drug molecule with significant hypoglycemic activity, which could be used in the treatment of Type II diabetes .

Organic Synthesis Building Block

As an amino acid derivative, 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid serves as a building block in organic synthesis. It is often utilized in pharmaceutical research for the development of various compounds due to its versatile structure .

Inhibition of Glutamate Transporters

This compound, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters play a crucial role in the central nervous system, affecting learning, memory, and synaptic plasticity. Therefore, 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is significant in neuroscience research.

Enantioselective Synthesis

The compound’s ability to be synthesized enantioselectively makes it valuable for producing optically active pharmaceutical ingredients. Enantioselective synthesis is crucial for creating drugs with the desired chirality and pharmacological properties .

Wirkmechanismus

Target of Action

It is known to have potential pharmacological effects .

Result of Action

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid has potential pharmacological effects in promoting insulin secretion . This suggests that the compound may have a role in the regulation of blood glucose levels.

Safety and Hazards

This compound is associated with some safety hazards. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H303 and H320 . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Zukünftige Richtungen

The future directions of this compound lie in its role as a reactant for the preparation of DPP-4 inhibitors . These inhibitors are used to effectively regulate blood glucose levels in individuals with type 2 diabetes .

Eigenschaften

IUPAC Name

3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFQQJVYCWLKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Synthesis routes and methods

Procedure details

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate (5.8 g, 23.5 mmol), prepared from methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate according to the process of WO 10/122578, was refluxed in the solution of NaOH (1.88 g, 46.9 mmol) in MeOH (40 mL) and water (20 mL) overnight. After the completion of the reaction, the MeOH was evaporated and 80 mL of water was added. The pH of the solution was adjusted to 8 by addition of 6M HCl and the resulting white precipitate was filtered off and dried overnight in an oven at 100° C. to afford 3.5 g of (±)-Ia.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.88 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 2
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 3
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 4
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 5
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 6
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Q & A

Q1: What is the significance of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid in medicinal chemistry?

A: 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid serves as a key intermediate in the synthesis of Sitagliptin, a drug used for treating type 2 diabetes. [] Sitagliptin belongs to the gliptin class of drugs, which work by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4).

Q2: How does 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid contribute to the development of new antidiabetic drugs?

A: Research has led to the development of Neogliptin, a novel DPP-4 inhibitor derived from 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [] Neogliptin demonstrates superior potency compared to existing drugs like vildagliptin and sitagliptin, showing promise for improved diabetes management.

Q3: How does Neogliptin interact with DPP-4 at the molecular level?

A: Neogliptin exhibits specific interactions with key amino acid residues within the active site of DPP-4, similar to the binding modes observed for vildagliptin and sitagliptin. [] These interactions effectively block the enzyme's activity.

Q4: Beyond its role in diabetes treatment, are there other potential applications for 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?

A4: While primarily recognized for its use in synthesizing antidiabetic agents, 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid holds potential as a building block for other pharmaceutical compounds. Its unique structure and properties make it attractive for exploring its utility in diverse therapeutic areas.

Q5: Have there been studies investigating the solubility of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?

A: Yes, research has explored the solubility of a protected form, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, in various solvents and solvent mixtures at different temperatures. [] The study aimed to understand the compound's behavior in solution and optimize conditions for synthesis and purification.

Q6: What are the primary methods used for synthesizing 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?

A: Several synthetic approaches have been developed, including enantiospecific synthesis starting from (S)-serine, achieving a yield of 30%. [] Additionally, nickel-catalyzed asymmetric hydrogenation offers an alternative route with high yield and enantiomeric excess. []

Q7: Are there any environmental concerns associated with 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?

A7: While the provided research doesn't directly address environmental impacts, it's crucial to consider the potential ecological effects of any pharmaceutical compound. Future studies should investigate the compound's fate and potential risks to the environment, including its biodegradability and potential for accumulation in ecosystems.

Q8: What are the future directions for research on 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid and its derivatives?

A8: Continued research should focus on:

  • Optimizing existing synthetic methods: Improving yield, enantioselectivity, and cost-effectiveness while minimizing environmental impact. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.